molecular formula C20H42O8 B3055967 Octanoic acid, mixed diesters with hexanoic acid and triethylene glycol CAS No. 68130-48-3

Octanoic acid, mixed diesters with hexanoic acid and triethylene glycol

Cat. No. B3055967
CAS RN: 68130-48-3
M. Wt: 410.5 g/mol
InChI Key: ZEQOQTKKCNSGSB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of octanoic acid, hexanoic acid, and triethylene glycol units. The molecular weight is 410.5 g/mol.


Physical And Chemical Properties Analysis

This compound is a colorless liquid. More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Lubricant and Antifriction Additive Applications

  • Glycol diesters and mixtures of mono- and diesters prepared from fatty acids and glycols, including triethylene glycols, have shown potential as components of lubricating oils due to their favorable viscosity, flash points, and fire points. These esters can also be used as antifriction additives in lubricating oils (Basu, Robley, & Norris, 1994).

Food Contact Materials Safety

  • A study by EFSA evaluated the safety of substances including mixed triesters and diesters with octanoic acid for use in food contact materials. The conclusion was that there is no safety concern for consumers if the substance is used in specific conditions, highlighting its potential safety in food-related applications (Flavourings, 2010).

Plasticizer and Antioxidant in Industrial Applications

  • Mixed diesters based on propylene glycol and synthetic petroleum and fatty acids (including C6-C8 acids) have been studied as effective plasticizers for polyvinyl chloride (PVC) and as antioxidants that improve the thermal-oxidative stability of diesel fuel (Sadiyeva et al., 2022).
  • Diesters of dietylene glycol based on natural petroleum acid have shown significant potential as plasticizers and antioxidants in diesel fuels, improving thermal-oxidative stability (Sadiyeva et al., 2020).

Polymerization Applications

  • Research on Sn(II)2−ethylhexanoate (SnOct2) reacting with triethylene glycol monomethyl ether and other alcohols has provided insights into esterification and polymerization processes that could be relevant for materials science (Kricheldorf, Kreiser-Saunders, & Stricker, 2000).

Agricultural Applications

  • Biorational glycol diesters, including those derived from ethylene, diethylene, and triethylene glycol, have been studied for their efficacy against lepidopteran larvae, indicating their potential use in pest management (Koul et al., 2012).

Safety and Hazards

While specific safety and hazard information for this compound was not available, general safety measures for handling similar chemical compounds include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

Octanoic acid, mixed diesters with hexanoic acid and triethylene glycol is a chemical compound used in various industrial applications . The primary targets of this compound are polymers and resins in the production of lubricants, plastics, and cosmetics . These targets are affected due to the compound’s properties such as high stability, low toxicity, and good solubility .

Mode of Action

The compound interacts with its targets by acting as a plasticizer in the production of various polymers and resins . It modifies the physical properties of these materials, making them more flexible, resilient, and easier to handle . In cosmetic formulations, it acts as an emulsifier, promoting the mixing of ingredients that would otherwise separate .

Biochemical Pathways

Given its use as a plasticizer and emulsifier, it likely interacts with the synthesis pathways of polymers and emulsions .

Pharmacokinetics

Given its industrial uses, it is likely that the compound exhibits high stability and good solubility . These properties would impact its bioavailability in the targeted materials, promoting its effective distribution and interaction with the targets .

Result of Action

The molecular and cellular effects of the compound’s action are primarily observed in the physical properties of the targeted materials. In polymers and resins, the compound increases flexibility and resilience . In cosmetic formulations, it promotes the uniform distribution of ingredients, preventing separation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s solubility and stability . The compound is noted for its high stability, suggesting it can maintain its efficacy under a variety of environmental conditions .

properties

IUPAC Name

hexanoic acid;2-[2-(2-hydroxyethoxy)ethoxy]ethanol;octanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2.C6H14O4.C6H12O2/c1-2-3-4-5-6-7-8(9)10;7-1-3-9-5-6-10-4-2-8;1-2-3-4-5-6(7)8/h2-7H2,1H3,(H,9,10);7-8H,1-6H2;2-5H2,1H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQOQTKKCNSGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)O.CCCCCC(=O)O.C(COCCOCCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 109506

CAS RN

68130-48-3
Record name Octanoic acid, mixed diesters with hexanoic acid and triethylene glycol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68130-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octanoic acid, mixed diesters with hexanoic acid and triethylene glycol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068130483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanoic acid, mixed diesters with hexanoic acid and triethylene glycol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octanoic acid, mixed diesters with hexanoic acid and triethylene glycol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.062.336
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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